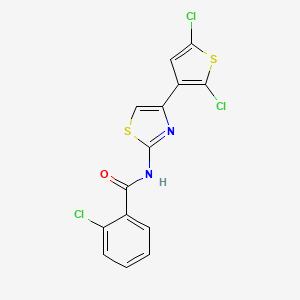
2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative that contains a thiazole ring and two chlorine atoms. The synthesis of DTTB is a complex process that requires specific reagents and conditions.
Applications De Recherche Scientifique
Antimicrobial Properties
Thiazoles, including our compound of interest, exhibit antimicrobial activity. Researchers have investigated their potential as agents against bacteria, fungi, and other pathogens. The compound’s unique structure may allow it to interfere with microbial growth or cell processes, making it a promising candidate for drug development .
Anti-Inflammatory Effects
Thiazoles have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, they could potentially mitigate inflammation-related diseases. Our compound might act as an anti-inflammatory agent, although further research is needed to confirm this .
Antiviral Activity
Given the global importance of antiviral drugs, compounds like ours are of interest. Thiazoles have demonstrated antiviral effects against various viruses. Investigating whether our compound can inhibit viral replication or entry could be valuable .
Neuroprotective Potential
Thiazoles may play a role in protecting neurons from damage or degeneration. Their ability to influence neurotransmitter systems or oxidative stress pathways could make them relevant in neuroprotection research .
Antitumor and Cytotoxic Properties
Thiazoles have been explored as potential antitumor agents. They might inhibit cancer cell growth or induce apoptosis (programmed cell death). Our compound’s specific structure warrants investigation in this context .
Material Science Applications
Beyond biological activities, thiazoles find applications in material science. Researchers have used them to synthesize novel materials, such as polymers, dyes, and catalysts. Our compound’s properties could contribute to material design .
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
The orientation of the thiazole ring towards the target site can be nitrogen-oriented, sulfur-oriented, or parallel-oriented . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .
Propriétés
IUPAC Name |
2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2OS2/c15-9-4-2-1-3-7(9)13(20)19-14-18-10(6-21-14)8-5-11(16)22-12(8)17/h1-6H,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMELKTTUUOFQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


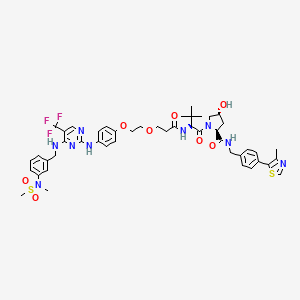
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
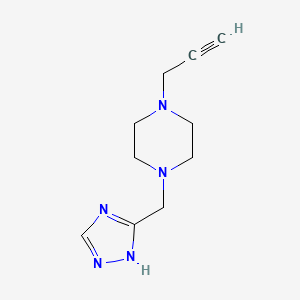
![N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2417357.png)
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
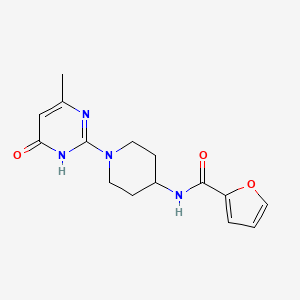

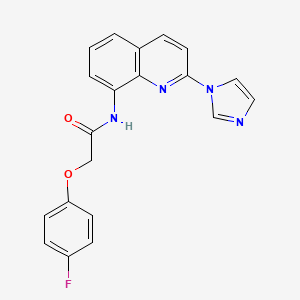
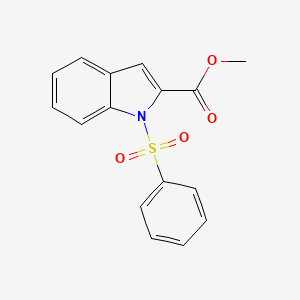
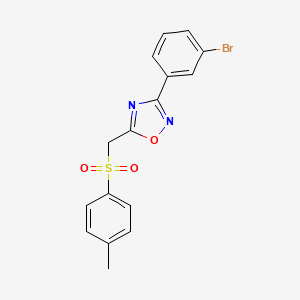
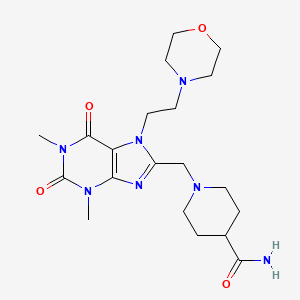

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)